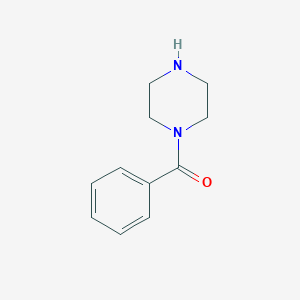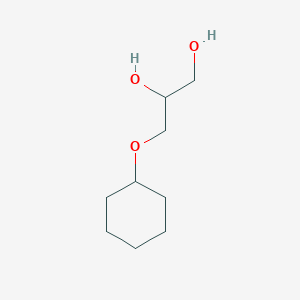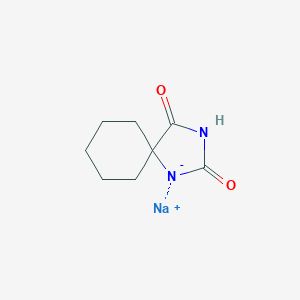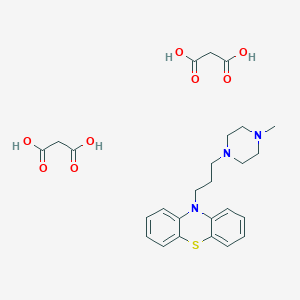![molecular formula C14H18N2O7S B087188 Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester CAS No. 121-94-8](/img/structure/B87188.png)
Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester is a complex organic compound with the molecular formula C14H18N2O7S and a molecular weight of 358.37 g/mol . This compound is characterized by the presence of a butanedioic acid backbone, a sulfophenyl hydrazono group, and diethyl ester functionalities. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester typically involves the following steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-sulfophenylhydrazine with butanedioic acid. This reaction is typically carried out in an aqueous medium under acidic conditions to facilitate the formation of the hydrazone intermediate.
Esterification: The hydrazone intermediate is then subjected to esterification with ethanol in the presence of a strong acid catalyst such as sulfuric acid. This step converts the carboxylic acid groups into diethyl ester groups, resulting in the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of both the hydrazone formation and esterification steps. Industrial production also involves rigorous purification processes, including recrystallization and chromatography, to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester can undergo oxidation reactions, particularly at the hydrazono group, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives, which can further react to form different products.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is used in the study of enzyme kinetics and as a probe to investigate the mechanisms of enzyme-catalyzed reactions. Its ability to form stable complexes with metal ions makes it useful in studying metalloproteins.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It has been studied for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Industry
Industrially, this compound is used in the manufacture of dyes and pigments. Its ability to form stable, colored complexes with metals makes it useful in the textile and printing industries.
Mecanismo De Acción
The mechanism of action of Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester involves its interaction with various molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. Additionally, the sulfonic acid group can participate in ionic interactions with metal ions, affecting their biological availability and activity.
Comparación Con Compuestos Similares
Similar Compounds
Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-dimethyl ester: Similar in structure but with methyl ester groups instead of ethyl.
Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diisopropyl ester: Contains isopropyl ester groups, leading to different steric and electronic properties.
Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-dibutyl ester: Features butyl ester groups, affecting its solubility and reactivity.
Uniqueness
Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its diethyl ester groups provide a balance between hydrophobicity and hydrophilicity, making it versatile in various applications.
Propiedades
Número CAS |
121-94-8 |
|---|---|
Fórmula molecular |
C14H18N2O7S |
Peso molecular |
358.37 g/mol |
Nombre IUPAC |
4-[(2E)-2-(1,4-diethoxy-1,4-dioxobutan-2-ylidene)hydrazinyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H18N2O7S/c1-3-22-13(17)9-12(14(18)23-4-2)16-15-10-5-7-11(8-6-10)24(19,20)21/h5-8,15H,3-4,9H2,1-2H3,(H,19,20,21)/b16-12+ |
Clave InChI |
XNVPROHJLYURRG-FOWTUZBSSA-N |
SMILES |
CCOC(=O)CC(=NNC1=CC=C(C=C1)S(=O)(=O)O)C(=O)OCC |
SMILES isomérico |
CCOC(=O)C/C(=N\NC1=CC=C(C=C1)S(=O)(=O)O)/C(=O)OCC |
SMILES canónico |
CCOC(=O)CC(=NNC1=CC=C(C=C1)S(=O)(=O)O)C(=O)OCC |
Key on ui other cas no. |
121-94-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















